1,4-Di(9H-carbazol-9-yl)benzene

Catalog No.
S868570
CAS No.
19287-68-4
M.F
C30H20N2
M. Wt
408.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Di(9H-carbazol-9-yl)benzene

CAS Number

19287-68-4

Product Name

1,4-Di(9H-carbazol-9-yl)benzene

IUPAC Name

9-(4-carbazol-9-ylphenyl)carbazole

Molecular Formula

C30H20N2

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C30H20N2/c1-5-13-27-23(9-1)24-10-2-6-14-28(24)31(27)21-17-19-22(20-18-21)32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-20H

InChI Key

FPMQTZDVSUPPCB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N5C6=CC=CC=C6C7=CC=CC=C75

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N5C6=CC=CC=C6C7=CC=CC=C75

Organic Light Emitting Diodes (OLEDs)

Electrochromic Devices

Biosensors

Corrosion Inhibition

Photovoltaics

Supercapacitors

Nanodevices

Rechargeable Batteries

Electrochemical Transistors

1,4-Di(9H-carbazol-9-yl)benzene is a synthetic organic compound characterized by its unique structure, which consists of a central benzene ring bonded to two 9H-carbazole groups at the 1 and 4 positions. This configuration allows for significant π-conjugation, enhancing its electronic properties. The compound has garnered attention in the fields of organic electronics and materials science due to its high thermal stability and favorable optoelectronic characteristics, making it suitable for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

The chemical behavior of 1,4-Di(9H-carbazol-9-yl)benzene primarily involves electrophilic aromatic substitution reactions due to the electron-rich nature of the carbazole moieties. These reactions can lead to various derivatives by substituting hydrogen atoms on the aromatic rings with different functional groups. Additionally, the compound can undergo cross-coupling reactions, such as Suzuki coupling, which is often employed in synthesizing hole-transporting materials for OLEDs .

1,4-Di(9H-carbazol-9-yl)benzene can be synthesized through several methods:

  • Suzuki Coupling Reaction: This method involves coupling a boronic acid derivative of carbazole with an aryl halide under palladium catalysis, yielding the desired compound with good efficiency.
  • Electropolymerization: The compound can also be incorporated into electrochromic polymers through electropolymerization techniques on conductive substrates, such as indium tin oxide (ITO) coated polyethylene terephthalate (PET) .
  • Direct Arylation: Another approach includes direct arylation methods that allow for the formation of carbon-carbon bonds between carbazole derivatives and benzene substrates under specific conditions .

1,4-Di(9H-carbazol-9-yl)benzene has several notable applications:

  • Organic Light-Emitting Diodes (OLEDs): Used as a hole transport material due to its excellent charge carrier mobility.
  • Organic Photovoltaic Cells: Its optoelectronic properties make it suitable for incorporation into photovoltaic devices.
  • Electrochromic Devices: Employed in flexible electrochromic polymers that exhibit significant changes in transmittance.
  • Biosensors: Integrated into biosensor designs owing to its favorable electrochemical properties.
  • Corrosion Inhibitors: Utilized in formulations to enhance material resistance against corrosion .

Interaction studies involving 1,4-Di(9H-carbazol-9-yl)benzene focus on its electrochemical behavior and compatibility with various substrates in electronic devices. Research highlights its stability under electrochemical cycling conditions, which is crucial for applications in energy storage systems like supercapacitors and batteries . Additionally, studies on its interactions with biological systems are ongoing to explore potential therapeutic uses.

Several compounds are structurally similar to 1,4-Di(9H-carbazol-9-yl)benzene, including:

  • 1,3-Di(9H-carbazol-9-yl)benzene
    • Structure: Similar but with carbazole groups at the 1 and 3 positions.
    • Unique Feature: Different electronic properties due to the positioning of substituents.
  • Carbazole
    • Structure: A single carbazole unit without additional benzene rings.
    • Unique Feature: Simpler structure leading to different reactivity and properties.
  • N,N'-Bis(carbazolyl)phenylene
    • Structure: Contains two carbazole units attached to a phenylene group.
    • Unique Feature: Enhanced electron-donating ability compared to 1,4-Di(9H-carbazol-9-yl)benzene.

Comparison Table

CompoundStructure TypeUnique Features
1,4-Di(9H-carbazol-9-yl)benzeneTwo carbazole units on benzeneHigh thermal stability and optoelectronic properties
1,3-Di(9H-carbazol-9-yl)benzeneTwo carbazole units on benzeneDifferent electronic behavior due to positioning
CarbazoleSingle carbazole unitSimpler structure; different reactivity
N,N'-Bis(carbazolyl)phenyleneTwo carbazole units on phenyleneEnhanced electron-donating ability

This comparison underscores the unique positioning of substituents in 1,4-Di(9H-carbazol-9-yl)benzene that contributes to its distinct electronic characteristics and suitability for advanced material applications .

XLogP3

8.1

Dates

Modify: 2023-08-16

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